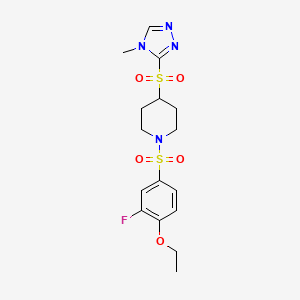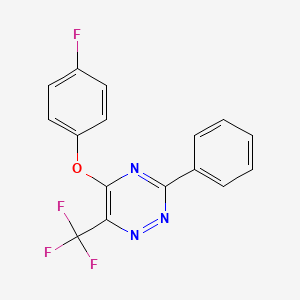
5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound “5-(4-Fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine” is a complex organic molecule. It contains a triazine ring, which is a six-membered ring with three nitrogen atoms and three carbon atoms . The molecule also contains fluorophenoxy and trifluoromethyl groups, which suggest that it might have interesting chemical properties .
Synthesis Analysis
While specific synthesis methods for this compound were not found, similar compounds are often synthesized through various organic reactions . For example, the Knoevenagel condensation of ring-substituted benzaldehydes and 2-methoxyethyl cyanoacetate has been used to synthesize related compounds .Molecular Structure Analysis
The molecular structure of this compound would likely be complex due to the presence of multiple functional groups. The fluorophenoxy and trifluoromethyl groups would likely influence the overall structure and properties of the molecule .科学的研究の応用
Metallochromic Properties and Sensory Applications
Phenothiazine-containing cruciforms, synthesized through reactions involving aromatic alkynes including 1-ethynyl-3-(trifluoromethyl)benzene, demonstrate significant shifts in emission when exposed to magnesium triflate or zinc triflate. This behavior indicates potential applications in metal cation sensing, leveraging the spatial separation of frontier molecular orbitals for selective metal detection (Hauck et al., 2007).
Modification of Channel Structures
The synthesis of perfluorinated triazines, including compounds forming channel inclusions with specific solvents, showcases their capability in crystal structure modification and inclusion character. These materials exhibit unique host-guest interactions such as perfluorophenyl-phenyl stacking and CH⋯π(perfluorophenyl) contacts, demonstrating potential in designing materials with reversible sorption properties (Reichenbcher et al., 2004).
Antibacterial and Antipathogenic Activity
The synthesis of fluorine-containing thiadiazolotriazinones reveals that these compounds show promising antibacterial activity, highlighting their potential as novel antibacterial agents. This research underscores the importance of integrating specific pharmacophores like 4-fluoro-3-(Phenoxy)phenyl groups for developing new biologically active molecules (Holla et al., 2003).
Nonlinear Optical (NLO) Materials
The investigation into the crystal structures and packing of triazines with fluorophenoxy substituents contributes to the development of octupolar NLO materials. These materials, characterized by specific hydrogen bonding patterns, show potential for applications in nonlinear optics due to their unique structural features (Boese et al., 2002).
Electroluminescent Device Applications
Research on aromatic poly(1,3,5-triazine-ether)s synthesized for electroluminescent devices explores the redox properties of these polymers. Their high electron affinities suggest potential uses as electron-injecting or hole-blocking layers in light-emitting diodes (LEDs), highlighting their suitability for advanced electronic applications (Fink et al., 1997).
Safety and Hazards
特性
IUPAC Name |
5-(4-fluorophenoxy)-3-phenyl-6-(trifluoromethyl)-1,2,4-triazine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9F4N3O/c17-11-6-8-12(9-7-11)24-15-13(16(18,19)20)22-23-14(21-15)10-4-2-1-3-5-10/h1-9H |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZCXCSWSVWOMVAN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=NC(=C(N=N2)C(F)(F)F)OC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9F4N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
335.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
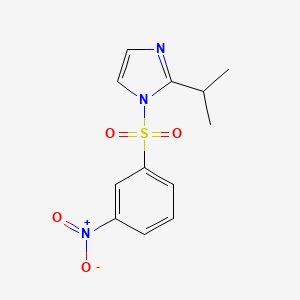

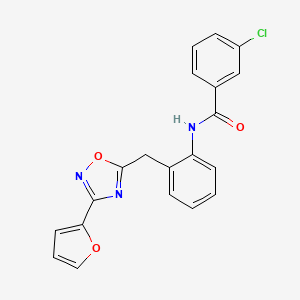
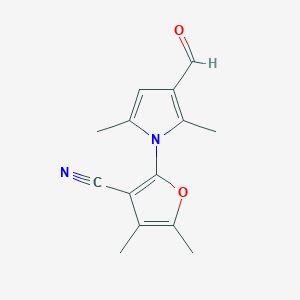
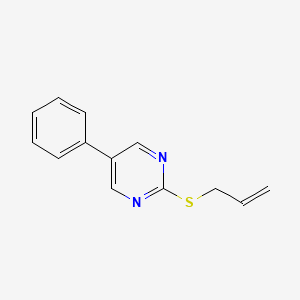

![3-Cyclopropyl-6-[(1-{[1,2,4]triazolo[4,3-b]pyridazin-6-yl}piperidin-4-yl)methoxy]pyridazine](/img/structure/B2663362.png)
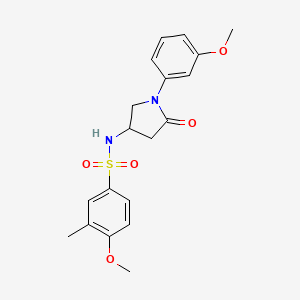
![N-(5-ethyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-3-(trifluoromethyl)benzamide](/img/structure/B2663365.png)
![9-(3-hydroxyphenyl)-1-methyl-6,7,8,9-tetrahydropyrimido[2,1-f]purine-2,4(1H,3H)-dione](/img/structure/B2663367.png)
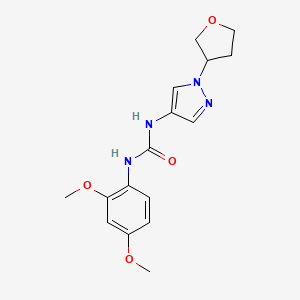
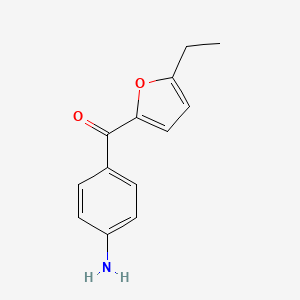
![5-cyclopropyl-N-((1-methyl-1,4,6,7-tetrahydropyrano[4,3-c]pyrazol-3-yl)methyl)isoxazole-3-carboxamide](/img/structure/B2663370.png)
